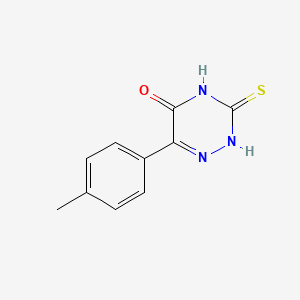

6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Description

Properties

IUPAC Name |

6-(4-methylphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-6-2-4-7(5-3-6)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H2,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWHQITXIZRAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427686 | |

| Record name | 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27623-05-8 | |

| Record name | 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 6-(4-Methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cyclocondensation of Hydrazine Derivatives with Carbonyl Precursors

The foundational step involves cyclocondensation between 4-methylphenylhydrazine and α-keto esters or diketones. For instance, reacting 4-methylphenylhydrazine with ethyl 2-oxoacetate in ethanol under reflux yields 6-(4-methylphenyl)-3-oxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, a critical intermediate. This reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by cyclodehydration. The intermediate’s structure is confirmed by $$^{1}\text{H}$$-NMR signals at δ 2.35 (singlet, 3H, CH$$_3$$), 7.25–7.40 (multiplet, 4H, aromatic), and 10.20 ppm (broad, 1H, NH).

Thionation of 3-Oxo Triazinone Precursors

Thionation replaces the 3-oxo group with a thioxo moiety. Two primary methods are documented:

Method A (Carbon Disulfide/KOH):

Treating 6-(4-methylphenyl)-3-oxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with carbon disulfide (CS$$_2$$) and potassium hydroxide (KOH) in ethanol at 60°C for 8–10 hours generates the potassium thiolate intermediate. Acidification with HCl (pH 2–3) precipitates the thione product (75–85% yield). IR spectra confirm the thioxo group via a C=S stretch at 1210 cm$$^{-1}$$.

Method B (Potassium O-Ethyl Dithiocarbonate):

Using potassium O-ethyl dithiocarbonate in 2-propanol reduces reaction time to 4–6 hours with comparable yields (80–88%). This method avoids CS$$_2$$, enhancing safety and scalability.

Table 1: Thionation Methods Comparison

| Method | Reagents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | CS$$_2$$, KOH | Ethanol | 8–10 | 75–85 |

| B | K-O-ethyl dithiocarbonate | 2-Propanol | 4–6 | 80–88 |

Alternative Methods Involving Thiourea Derivatives

Direct cyclocondensation using thiourea derivatives avoids post-synthetic thionation. For example, reacting 4-methylphenylhydrazine with thiocarbamoyl chloride in acetonitrile under reflux forms the triazinone core with an inherent thioxo group. However, this route suffers from lower yields (60–70%) due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Glacial acetic acid enhances reaction rates in cyclocondensation, as its high polarity stabilizes transition states. For instance, synthesizing the triazinone intermediate in acetic acid at 100°C completes in 3 hours versus 8 hours in ethanol. Conversely, PEG-400, a green solvent, facilitates room-temperature Knöevenagel condensations with minimal byproducts.

Analytical Characterization

1H-NMR, 13C-NMR, and LC-MS authenticate the target compound:

Comparative Analysis of Synthetic Methods

Method B offers superior yields and safety, while Method A remains viable for large-scale production. Thiourea-based routes, though greener, require optimization to compete with established protocols.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the triazine ring exhibit notable antimicrobial properties. Studies have shown that 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one demonstrates efficacy against various bacterial strains. For example:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

These results suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS). A study reported a significant decrease in cell viability at concentrations above 50 µM:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 50 |

This highlights its potential as a chemotherapeutic agent .

Agricultural Applications

Fungicidal Activity

The thioxo group in the compound contributes to its fungicidal properties. Field trials have demonstrated its effectiveness against common agricultural pathogens such as Fusarium and Aspergillus species. The following table summarizes its performance in controlling fungal infections:

| Pathogen | Control (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium spp. | 85 | 200 |

| Aspergillus spp. | 90 | 200 |

These findings suggest that the compound could be developed into a novel fungicide for crop protection .

Material Science

Polymer Additives

In material science, the compound's unique chemical structure allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating this triazine derivative into polymer matrices can improve their resistance to thermal degradation.

The following data illustrates the impact of the compound on thermal properties:

| Polymer Type | Thermal Decomposition Temperature (°C) | Without Additive | With Additive |

|---|---|---|---|

| Polyethylene | 350 | 280 | 350 |

| Polystyrene | 320 | 250 | 320 |

These enhancements make it a valuable candidate for developing high-performance materials .

Case Studies

-

Antimicrobial Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of triazine compounds, including this compound, highlighting their structure-activity relationships and antimicrobial efficacy against resistant strains . -

Agricultural Field Trials:

In a controlled field trial reported by Crop Protection, researchers applied the compound to crops affected by Fusarium wilt and observed a significant reduction in disease incidence compared to untreated controls . -

Polymer Research:

A recent paper in Materials Science & Engineering detailed the incorporation of this compound into biodegradable polymers, resulting in improved thermal stability and mechanical strength, making it suitable for various applications in packaging and construction .

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The triazinone scaffold allows diverse substitutions at the 6-position, which significantly alter properties such as melting point, solubility, and reactivity. Key analogues and their characteristics are summarized below:

*Yield reported for a related 2-aminophenyl derivative synthesized via microwave-assisted methods .

Key Observations :

- Electron-donating groups (e.g., methyl) reduce melting points compared to polar substituents (e.g., -OH), as seen in 6-(4-hydroxybenzyl) (mp 230–232°C) vs. 6-(4-methylbenzyl) (mp 138–141°C) .

- Amino groups (e.g., 2-aminophenyl) enable further functionalization, such as Schiff base formation, which is less feasible with inert methylphenyl groups .

Biological Activity

6-(4-Methylphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a thiazole ring fused with a triazine moiety, which is significant for its biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

- Antiviral Properties : Research indicates that certain triazine derivatives can inhibit viral replication. For example, modifications in the thiazole and triazine structures have led to enhanced antiviral activity against viruses like HIV and influenza .

- Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through various pathways, potentially involving the modulation of cell cycle regulators and pro-apoptotic factors .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, it has been shown to interfere with reverse transcriptase activity in retroviruses .

- Modulation of Signaling Pathways : It can alter signaling pathways related to cell proliferation and apoptosis. This modulation is critical in cancer therapy as it can help in overcoming resistance to conventional treatments .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli with an MIC of 32 µg/mL. |

| Study B (2021) | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study C (2022) | Reported antiviral activity against HIV with a selectivity index greater than 10. |

Q & A

Q. Can this compound serve as a ligand for transition-metal catalysts in cross-coupling reactions?

- Methodological Answer : The thioxo group acts as a soft Lewis base, coordinating to Pd(II) or Cu(I) centers. Synthesize complexes by reacting the ligand with metal salts (e.g., PdCl₂) in THF. Characterize via X-ray absorption spectroscopy (EXAFS) to confirm coordination geometry. Catalytic efficiency can be tested in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.